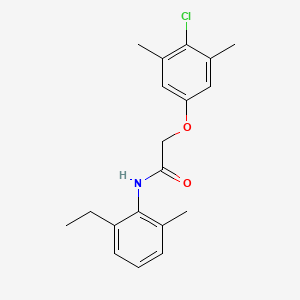![molecular formula C18H18O3 B5852830 methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B5852830.png)
methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate, also known as methyl eugenol, is a natural organic compound found in various plants and spices. It has been used for centuries in traditional medicine and as a flavoring agent in food and beverages. In recent years, methyl eugenol has gained attention for its potential medicinal properties and has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate eugenol is not fully understood, but it is believed to exert its therapeutic effects through various pathways. It has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl eugenol has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl eugenol has several advantages for laboratory experiments, including its low toxicity and availability. However, it also has some limitations, such as its low solubility in water and its potential to interfere with other experimental assays.
Zukünftige Richtungen
There are several future directions for research on methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate eugenol. One area of interest is the development of novel formulations and delivery methods to improve its bioavailability and therapeutic efficacy. Another area of research is the identification of its molecular targets and signaling pathways, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
Methyl eugenol can be synthesized through various methods, including the reaction of eugenol with methanol in the presence of an acid catalyst. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl eugenol has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Methyl eugenol has also been found to protect against oxidative stress and inflammation, which are implicated in the development of various chronic diseases.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(E)-prop-1-enyl]phenoxy]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-6-15-7-4-5-8-17(15)21-13-14-9-11-16(12-10-14)18(19)20-2/h3-12H,13H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWUSWYPYNXGB-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({2-[(1E)-prop-1-en-1-yl]phenoxy}methyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)

![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)
![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)
